4-chloro-N-(pyridin-3-ylmethyl)benzamide
Description
4-Chloro-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group linked via an amide bond to a pyridin-3-ylmethyl substituent. This compound belongs to a broader class of substituted benzamides, which are widely studied for their structural diversity and biological relevance.
Properties
Molecular Formula |
C13H11ClN2O |
|---|---|
Molecular Weight |
246.69g/mol |
IUPAC Name |
4-chloro-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11ClN2O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,17) |
InChI Key |
FQFDVBNHWMQOKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations in benzamide derivatives involve modifications to the amide-linked substituent and the aromatic core. Below is a comparative analysis:
Key Insight: The pyridin-3-ylmethyl group in the target compound distinguishes it from sulfonyl or phenoxy derivatives, offering unique electronic and steric profiles for molecular recognition.
Physicochemical Properties
Crystallographic studies of related compounds reveal critical structural trends:
- Hydrogen Bonding: In 4-chloro-N-(2-phenoxyphenyl)benzamide, C-H/O interactions dominate, forming a C11(5)C1 1(5)C11(6) hydrogen-bonding system . The absence of N-H donors in this compound contrasts with 4-chloro-N-(piperidin-3-yl)benzamide, where N-H···O bonds stabilize the lattice .
- Conformational Flexibility : The piperidine ring in 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide adopts a chair conformation, enabling planar stacking of aromatic rings .
- Solubility : Pyridine-containing analogues (e.g., ) exhibit enhanced aqueous solubility compared to purely aromatic derivatives due to polarizable nitrogen atoms.
Preparation Methods
Carbodiimide-Based Activation
The most widely adopted method employs carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) to activate 4-chlorobenzoic acid. In this approach, the carboxylic acid is converted to an active ester intermediate, which subsequently reacts with 3-(aminomethyl)pyridine. A typical protocol involves:
-
Dissolving 4-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.
-
Adding DCC (1.2 eq) and catalytic N-hydroxysuccinimide (NHS) (0.1 eq) at 0°C.
-
Stirring for 1 hour to form the NHS ester, followed by dropwise addition of 3-(aminomethyl)pyridine (1.1 eq).
-
Quenching with aqueous NaHCO₃ and purifying via column chromatography (hexane/ethyl acetate 3:1).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 6–8 hours |
HATU-Driven Amidation
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) offers superior activation efficiency in polar aprotic solvents. This method is preferred for sterically hindered substrates:
-
Combine 4-chlorobenzoic acid (1.0 eq), HATU (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq) in dimethylformamide (DMF).
-
Stir at 25°C for 30 minutes, then add 3-(aminomethyl)pyridine (1.05 eq).
-
Isolate the product via precipitation in ice-cwater and recrystallize from ethanol.
Advantages:
Acyl Chloride Route
Direct Aminolysis
4-Chlorobenzoyl chloride serves as a reactive electrophile for amide bond formation:
-
Add 4-chlorobenzoyl chloride (1.0 eq) dropwise to a cooled (0°C) solution of 3-(aminomethyl)pyridine (1.2 eq) and triethylamine (2.0 eq) in tetrahydrofuran (THF).
-
Stir for 4 hours, filter to remove triethylamine hydrochloride, and concentrate under reduced pressure.
Optimization Notes:
-
Excess amine minimizes diacylation byproducts.
-
THF enhances solubility but requires strict moisture control.
Industrial-Scale Adaptations
Batch processes replace THF with toluene for cost efficiency. Continuous flow reactors achieve 90% conversion in 20 minutes at 80°C, with in-line neutralization eliminating manual quenching.
Hybrid and Alternative Approaches
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates HATU-mediated reactions, achieving 94% yield with 99.5% purity. This method reduces solvent use by 40% compared to conventional heating.
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) catalyzes amide formation in non-aqueous media. While environmentally benign, yields remain suboptimal (50–60%) due to substrate inhibition.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| DCC/NHS | 78–85 | 98 | 12–15 | Moderate |
| HATU | 88–92 | 99.5 | 18–22 | High |
| Acyl Chloride | 75–80 | 97 | 8–10 | High |
| Microwave-HATU | 94 | 99.5 | 20–25 | Limited |
Critical Observations:
-
HATU offers the best yield-purity balance but incurs higher reagent costs.
-
Industrial settings favor acyl chloride routes for throughput, despite slightly lower yields.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (7:3) yields needle-like crystals with melting point 142–144°C. XRPD analysis confirms polymorphic Form I, characterized by peaks at 2θ = 12.2°, 16.7°, and 21.4°.
Chromatographic Methods
Silica gel chromatography (gradient elution from 5% to 30% ethyl acetate in hexane) resolves residual 3-(aminomethyl)pyridine (Rf = 0.15) from the product (Rf = 0.45).
Industrial Manufacturing Considerations
Q & A
Q. What are the standard synthetic routes for 4-chloro-N-(pyridin-3-ylmethyl)benzamide, and what reaction conditions are critical for high yields?
Methodological Answer: The synthesis typically involves three key steps (Figure 1):
Pyridine Derivative Preparation : Chlorination of pyridine followed by trifluoromethyl group introduction via electrophilic aromatic substitution (e.g., using AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C) .
Coupling Reaction : The pyridine intermediate reacts with a benzyl halide (e.g., 4-chlorobenzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the benzylpyridine intermediate .
Amidation : The intermediate reacts with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine in THF at room temperature) to yield the final product .
Q. Critical Conditions :
| Step | Catalyst/Solvent | Temperature | Yield Optimization Tips |
|---|---|---|---|
| 1 | AlCl₃, CH₂Cl₂ | 0–5°C | Strict moisture control |
| 2 | K₂CO₃, DMF | 80°C | Stirring ≥12 hours |
| 3 | Et₃N, THF | RT | Slow addition of acyl chloride |
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridin-3-ylmethyl protons at δ 4.5–4.7 ppm; aromatic protons in benzamide at δ 7.2–8.1 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>99% via reverse-phase C18 column, acetonitrile/water gradient) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 275.1) .
- Infrared Spectroscopy (IR) : Amide C=O stretch at ~1650 cm⁻¹; pyridine ring vibrations at ~1600 cm⁻¹ .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis for this compound?
Methodological Answer:
- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., for chlorination steps) .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce reaction time .
- Solvent Optimization : Replace DMF with less toxic alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
- Purification Strategies : Use recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate) to isolate high-purity product .
Q. How should contradictory data regarding the compound’s biological activity (e.g., enzyme inhibition vs. no observed effect) be resolved?
Methodological Answer:
- Comparative Structural Analysis : Compare with analogs (e.g., 3-chloro-N-(4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide) to identify substituent effects on target binding .
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, enzyme concentration). For example, discrepancies in PIM1 kinase inhibition may arise from varying ATP concentrations .
- Computational Docking : Use tools like AutoDock Vina to model interactions with targets (e.g., acps-pptase) and validate via mutagenesis studies .
Q. What computational methods can predict the compound’s reactivity or guide synthetic route design?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states (e.g., B3LYP/6-31G* level) for chlorination or amidation steps .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR to identify low-energy pathways for trifluoromethyl group introduction .
- Machine Learning : Train models on PubChem data (e.g., similar benzamides) to predict optimal solvent/catalyst combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
